(3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid
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Overview
Description
(3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an azetidine ring bearing a tert-butoxycarbonyl group. The molecular formula of this compound is C14H20BNO4, and it has a molecular weight of 277.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the azetidine ring. This is usually achieved using tert-butyl chloroformate in the presence of a base.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative and an aryl halide.
Formation of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds, offering advantages in terms of reaction control and product purity .
Chemical Reactions Analysis
Types of Reactions
(3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be used to modify the azetidine ring or the phenyl ring.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of aryl derivatives .
Scientific Research Applications
(3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is explored for its potential as a biochemical probe and in the development of boron-containing drugs.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the field of cancer treatment, due to the unique properties of boronic acids.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The azetidine ring and tert-butoxycarbonyl group contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the azetidine and tert-butoxycarbonyl groups, making it less versatile in certain reactions.
Azetidine-3-boronic Acid: Contains the azetidine ring but lacks the phenyl and tert-butoxycarbonyl groups, affecting its reactivity and stability.
tert-Butyl Azetidine-3-carboxylate: Contains the azetidine and tert-butoxycarbonyl groups but lacks the boronic acid group, limiting its applications in cross-coupling reactions
Uniqueness
(3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)phenyl)boronic acid is unique due to the combination of its boronic acid group, azetidine ring, and tert-butoxycarbonyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-11(9-16)10-5-4-6-12(7-10)15(18)19/h4-7,11,18-19H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYFWGXMZKYYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2CN(C2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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